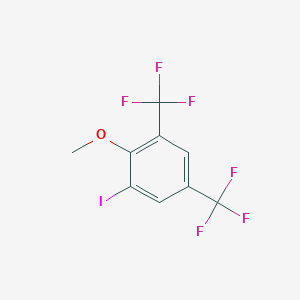

1-Iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene

Beschreibung

1-Iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene is a halogenated aromatic compound featuring a methoxy group at the 2-position and two electron-withdrawing trifluoromethyl groups at the 3- and 5-positions.

Eigenschaften

Molekularformel |

C9H5F6IO |

|---|---|

Molekulargewicht |

370.03 g/mol |

IUPAC-Name |

1-iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H5F6IO/c1-17-7-5(9(13,14)15)2-4(3-6(7)16)8(10,11)12/h2-3H,1H3 |

InChI-Schlüssel |

LKIMZVGUJTYKLF-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1I)C(F)(F)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis via Halogenated Precursors and Functional Group Introduction

A more documented and practical approach is the synthesis of the compound starting from 1-iodo-3,5-bis(trifluoromethyl)benzene followed by methoxylation at the ortho position (position 2 relative to iodine).

Starting Material: 1-iodo-3,5-bis(trifluoromethyl)benzene is commercially available or can be synthesized by halogenation of 3,5-bis(trifluoromethyl)benzene derivatives under controlled conditions.

Methoxylation Reaction: The methoxy group can be introduced by nucleophilic aromatic substitution or via transition metal-catalyzed coupling reactions using methanol or methoxy reagents under basic or catalytic conditions. While direct literature on this exact step is limited, analogous methods for methoxylation of halogenated trifluoromethylbenzenes are well-established in aromatic substitution chemistry.

Aryne Chemistry Route

Recent advances utilize aryne intermediates generated from silyl aryl iodides to introduce trifluoromethyl and methoxy substituents in a controlled manner.

Aryne Generation: Silyl aryl iodides bearing methoxy and trifluoromethyl substituents can be converted into arynes under fluoride ion activation.

Reaction with Bis(trifluoromethyl)disulfide: Arynes react with bis(trifluoromethyl)disulfide to afford bis(trifluoromethylthio) derivatives, which can be further transformed into trifluoromethyl-substituted arenes. Although this method primarily targets trifluoromethylthio derivatives, it demonstrates the utility of silyl aryl iodides as precursors to highly substituted trifluoromethylated aromatic compounds, including methoxy-substituted analogs.

Detailed Experimental Procedure from Literature

A representative synthesis involving the preparation of this compound can be inferred from related compounds and procedures:

Notes on Catalytic Systems

Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig type) are commonly employed for methoxylation of aryl iodides, using methanol or methoxide as nucleophiles.

Reaction conditions often involve Pd(PPh3)4 or similar catalysts, bases such as Cs2CO3, and solvents like dimethylformamide (DMF) or diethylamine at elevated temperatures (~100–120 °C).

Analytical Data Supporting Preparation

Nuclear Magnetic Resonance (NMR): Proton NMR spectra typically show aromatic protons as singlets due to symmetry, with methoxy protons appearing around δ 3.7–4.0 ppm. Carbon NMR confirms trifluoromethyl carbons with characteristic quartet splitting due to fluorine coupling.

Mass Spectrometry (MS): Molecular ion peaks corresponding to the molecular weight of this compound confirm the presence of iodine and trifluoromethyl groups.

Chromatographic Purity: Flash chromatography or recrystallization yields high purity products, confirmed by thin-layer chromatography (TLC) and melting point analysis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Comments |

|---|---|---|---|---|---|

| Direct Iodination | 2-Methoxy-3,5-bis(trifluoromethyl)benzene | Iodine, oxidants | Controlled temperature, solvent | Moderate | Regioselectivity challenging |

| Halogenated Precursor Route | 1-iodo-3,5-bis(trifluoromethyl)benzene | Methoxide source or Pd catalyst + MeOH | Pd(PPh3)4, base, 100–120 °C | 60–85 | Preferred for selectivity and yield |

| Aryne Intermediate Route | Silyl aryl iodide | Fluoride source, bis(trifluoromethyl)disulfide | Room temp to 80 °C | 58–82 | More complex, for specialized derivatives |

Analyse Chemischer Reaktionen

Types of Reactions

1-Iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMSO or acetonitrile.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with DNA: Modifying gene expression or inducing DNA damage.

Modulating Cellular Signaling: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

Table 1: Key Physical Properties of Selected Compounds

Key Observations :

Biologische Aktivität

1-Iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C10H6F6I O

Molecular Weight: 366.06 g/mol

IUPAC Name: this compound

Canonical SMILES: COc1cc(c(c(c1I)C(F)(F)F)C(F)(F)F)C(F)(F)F

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of Trifluoromethyl Groups: Introduction of trifluoromethyl groups can be achieved through electrophilic fluorination or using trifluoromethylating agents.

- Iodination: The iodination step is performed using iodine or an iodinating agent in the presence of suitable solvents.

- Methoxylation: The methoxy group is introduced via methylation reactions using dimethyl sulfate or methyl iodide in the presence of a base.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation: It could act as a modulator for certain receptors, affecting signal transduction pathways.

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial activity of fluorinated compounds, including this compound. Research indicates that the trifluoromethyl groups enhance lipophilicity and cellular penetration, contributing to increased antibacterial efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Case Studies

-

Study on Antimicrobial Activity:

A study published in a peer-reviewed journal evaluated the antimicrobial properties of several trifluoromethylated compounds, including this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development . -

Evaluation of Cytotoxic Effects:

Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. The study found that it exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a promising therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.